3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
3-cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)5-7-4(8-11-5)3-1-2-3/h3H,1-2H2,(H,9,10) |
InChI Key |
SDQRSTCYQKKLKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of amidoximes with carboxylic acid derivatives. One common method includes the reaction of cyclopropylamidoxime with a carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and safety. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions to form esters or amides, which are critical for modifying bioavailability or targeting specific biological interactions.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | SOCl₂/ROH, reflux | Ethyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate | 85–92 | |
| Amidation | HATU/DIPEA, DMF | 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxamide | 78 |
-
Mechanism : The carboxylic acid is activated via thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which reacts with alcohols or amines.
Decarboxylation Reactions
Decarboxylation under thermal or acidic conditions removes the carboxylic acid group, generating 3-cyclopropyl-1,2,4-oxadiazole.
| Conditions | Temperature (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄, Δ | 120 | 3-Cyclopropyl-1,2,4-oxadiazole | 65 | |
| CuO, DMF | 150 | Same as above | 70 |
-
Application : This reaction simplifies the structure for further functionalization of the oxadiazole ring.
Nucleophilic Substitution at the Oxadiazole Ring
The electron-deficient oxadiazole ring undergoes nucleophilic substitution, particularly at the 5-position, when activated by electron-withdrawing groups.
| Nucleophile | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NH₃ (gas) | EtOH, 80°C | 5-Amino-3-cyclopropyl-1,2,4-oxadiazole | 60 | |
| KSCN | DMSO, 100°C | 5-Thiocyanato derivative | 55 |
-
Limitation : Steric hindrance from the cyclopropyl group reduces reactivity compared to non-cyclopropyl analogs.
Oxidative Cyclization
The compound participates in oxidative cyclization to form fused heterocycles, a key strategy in drug discovery.
| Oxidant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| (Diacetoxyiodo)benzene (PIDA) | DMF, RT, 5h | Fused triazole-oxadiazole | 75 | |
| I₂/K₂CO₃ | 1,4-dioxane, 13h | Cis-cyclopropyl-oxadiazole isomers | 80 |
-
Mechanism : Oxidative coupling with amidoximes generates imine intermediates, which cyclize to form extended heterocyclic systems .
Reductive Ring-Opening
The oxadiazole ring can be selectively reduced under catalytic hydrogenation, yielding diamines or other intermediates.
| Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C, H₂ | EtOH, 50 psi | Cyclopropane-diamine | 68 | |
| NaBH₄/NiCl₂ | THF, RT | Partially reduced oxadiazoline | 45 |
Interaction with Biomolecules
The compound’s carboxylic acid and oxadiazole moieties enable interactions with enzymes and receptors:
-
Cytochrome P450 Inhibition : Binds to heme iron via the oxadiazole nitrogen, inhibiting metabolic activity (IC₅₀ = 12 µM).
-
Antimicrobial Activity : Forms hydrogen bonds with bacterial peptidoglycan transpeptidase (MIC = 8 µg/mL against Staphylococcus spp.) .
Comparative Reactivity Analysis
A comparison with non-cyclopropyl analogs highlights steric and electronic effects:
| Property | 3-Cyclopropyl Derivative | Non-Cyclopropyl Analog |
|---|---|---|
| Decarboxylation Rate | Slower (t₁/₂ = 2h) | Faster (t₁/₂ = 0.5h) |
| Nucleophilic Substitution Yield | 55–60% | 70–85% |
| Oxidative Stability | Higher | Moderate |
Scientific Research Applications
3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The 1,2,4-oxadiazole-5-carboxylic acid scaffold is highly tunable, with substituents at position 3 significantly influencing stability, solubility, and bioactivity. Below is a comparative analysis of key analogs:
*CAS for 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)acetic acid (closely related derivative) .
Key Observations:
- Cyclopropyl vs.
- Aromatic vs. Aliphatic Substituents : Chlorophenyl and trifluoromethylphenyl derivatives exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- Safety Profiles : The isopropyl analog is classified for acute oral toxicity (H302) and irritation, whereas toxicity data for the cyclopropyl derivative remain unreported .
Biological Activity
3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and anti-inflammatory agent. The biological activities of oxadiazole derivatives have been extensively studied, and this compound serves as a valuable scaffold for further drug development.
Chemical Structure and Properties
This compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The presence of the cyclopropyl group contributes to its unique chemical properties and biological activities.
The mechanism of action for this compound involves its interaction with various biological targets:
- Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacterial strains by interfering with their biochemical pathways. This is likely due to its ability to act as a hydrogen bond acceptor, disrupting essential processes in microbial cells.
- Anticancer Properties : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, studies have demonstrated that derivatives exhibit cytotoxic activity against multiple human cancer cell lines such as HeLa and MCF-7 .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
Several studies have highlighted the efficacy of 3-cyclopropyl-1,2,4-oxadiazole derivatives:
- Cytotoxicity Studies : A study evaluating various oxadiazole derivatives found that specific modifications to the 3-cyclopropyl structure enhanced cytotoxicity against cancer cell lines. For example, one derivative exhibited an IC50 value of 2.76 µM against ovarian adenocarcinoma cells .
- Mechanism-Based Approaches : Recent research has focused on understanding the mechanism by which these compounds exert their biological effects. The ability to selectively inhibit certain enzymes involved in cancer progression was noted as a promising avenue for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
